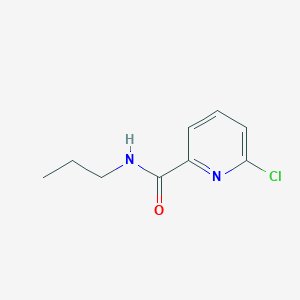






|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1>S(Cl)(Cl)=O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH:7][CH2:6][CH2:5][CH3:4])=[O:10])[CH:5]=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The excess thionyl chloride was evaporated in vacuo and dichloromethane
|
|
Type
|
ADDITION
|
|
Details
|
added to the residual picolinoyl chloride
|
|
Type
|
ADDITION
|
|
Details
|
This solution was poured into an excess of n-propylamine in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The solution was then washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)NCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 158.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |